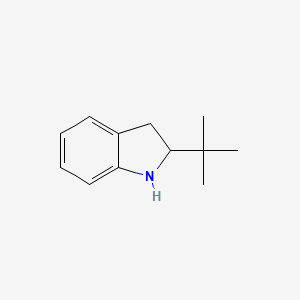

2-(tert-Butyl)indoline

Description

BenchChem offers high-quality 2-(tert-Butyl)indoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(tert-Butyl)indoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

2-tert-butyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C12H17N/c1-12(2,3)11-8-9-6-4-5-7-10(9)13-11/h4-7,11,13H,8H2,1-3H3 |

InChI Key |

KVILRWBVJJGGGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CC2=CC=CC=C2N1 |

Origin of Product |

United States |

Foundational & Exploratory

Asymmetric Synthesis of Chiral Indolines: A Technical Guide to Catalytic Methodologies

The Dearomatization Paradigm: Overcoming Indole Inertness

Chiral indolines are privileged scaffolds ubiquitous in bioactive alkaloids and pharmaceutical agents. However, their asymmetric synthesis directly from indole precursors is thermodynamically hindered by the aromatic stability of the pyrrole ring. The core mechanistic challenge lies in breaking this aromaticity to generate a reactive electrophilic or nucleophilic species without compromising stereochemical control. As application scientists, our approach to this relies on precisely tuning the electronic environment of the substrate—often through transient dearomatization—before introducing a chiral catalytic environment.

Transition-Metal Architectures: Asymmetric Hydrogenation (AH)

Transition-metal-catalyzed asymmetric hydrogenation (AH) remains the most atom-economical approach to chiral indolines. Historically, N-protected indoles were required to facilitate coordination and polarization. Recent breakthroughs, however, have enabled the direct AH of unprotected indoles through a synergistic combination of transition-metal catalysis and Brønsted acid activation 1[1].

Causality in Catalyst Design: In the Ir-catalyzed AH of unprotected indoles, the addition of a strong Brønsted acid (e.g., methanesulfonic acid) is not merely an additive; it is the initiator. The acid protonates the C3 position of the indole, disrupting aromaticity and generating an in situ iminium ion. To achieve high enantioselectivity on this highly reactive intermediate, bifunctional ligands such as (S,R)-ZhaoPhos are employed. The thiourea moiety on the ligand engages in anion-binding with the mesylate counteranion, creating a tightly bound, highly ordered outer-sphere transition state that dictates strict facial selectivity during hydride transfer 1[1].

Mechanism of Ir-catalyzed asymmetric hydrogenation via anion-binding.

Organocatalytic Frameworks: Aza-Michael & Halocyclization

Beyond transition metals, organocatalysis offers robust, metal-free pathways to functionalized indolines, particularly through indirect methods like asymmetric aza-Michael additions and halocyclizations 2[2].

Bifunctional Activation: Using bifunctional aminothiourea catalysts, researchers can achieve highly enantioselective intramolecular aza-Michael additions. The causality here relies on dual activation: the thiourea acts as a hydrogen-bond donor to lower the LUMO of the electrophilic acceptor (e.g., an enone), while the basic amine deprotonates or activates the indoline nitrogen, raising its HOMO. This simultaneous push-pull mechanism ensures rapid C-N bond formation with rigorous stereocontrol.

Workflow and dual activation mode of organocatalytic aza-Michael addition.

Experimental Protocol: Ir-Catalyzed Asymmetric Hydrogenation

To ensure reproducibility and trustworthiness, the following self-validating protocol details the synthesis of chiral indolines via Ir-catalyzed AH of unprotected indoles, adapted from the seminal work by Liu et al. 1[1].

Step-by-Step Methodology:

-

Catalyst Pre-Activation (Glovebox): In an argon-filled glovebox, mix [Ir(COD)Cl]2 and (S,R)-ZhaoPhos in a 0.5:1.1 molar ratio in anhydrous CHCl3. Stir at room temperature for 40 minutes. Causality: The 40-minute incubation is critical to ensure complete displacement of the cyclooctadiene (COD) and chloride ligands, forming the active monomeric Ir-ZhaoPhos pre-catalyst. Skipping this step leads to incomplete conversion and poor ee.

-

Reaction Assembly: Transfer an aliquot of the stock solution (0.3 mL, containing 0.003 mmol Ir) via a gastight syringe into a reaction vial containing the unprotected indole substrate (0.1 mmol).

-

Acid Initiation: Add methanesulfonic acid (0.15 mmol) to the vial. Causality: The stoichiometric excess of acid (1.5 eq relative to substrate) ensures complete protonation of the indole to the reactive iminium species and provides the mesylate counteranions required for thiourea anion-binding.

-

Hydrogenation: Place the vial in a high-pressure autoclave. Purge the system with H2 gas three times to remove residual argon, then pressurize to the target H2 pressure (typically 40-50 atm).

-

Reaction Execution: Stir the mixture at the optimized temperature (e.g., room temperature to 50°C depending on steric bulk) until complete conversion is observed (typically 12-24 hours).

-

Self-Validation & Workup: Carefully vent the H2 gas. Concentrate the crude mixture under reduced pressure. Determine the conversion via 1H NMR of the crude mixture (validating catalytic turnover). Purify the product via silica gel flash chromatography. Finally, determine the enantiomeric excess (ee) using chiral stationary phase HPLC (validating stereocontrol).

Quantitative Data Synthesis

The following table summarizes the performance metrics of leading catalytic systems for indoline synthesis, providing a comparative baseline for protocol selection.

| Catalytic System | Substrate Scope | Catalyst / Ligand | Yield (%) | Enantioselectivity | Ref |

| Ir-Catalyzed AH | 2-Aryl Unprotected Indoles | [Ir(COD)Cl]2 + (S,R)-ZhaoPhos | 75–99% | 86–99% ee | 1 |

| Pd-Catalyzed AH | 3-Substituted Indoles | Pd + (2R,2'R,3R,3'R)-WingPhos | >90% | up to 94.4:5.6 er | 3 |

| Organocatalytic | Allyl Anilines (Bromoamination) | BINOL-derived monosulfide | 72–82% | 93–97% ee | 2 |

| Cooperative Catalysis | Oxindoles + Allyl Ketones | Chiral Phosphonium PTC + Metal | High | >90% ee | 4 |

Conclusion

The asymmetric synthesis of chiral indolines has evolved from relying on pre-functionalized, N-protected substrates to highly atom-economical, direct functionalizations of unprotected indoles. By understanding the causality behind Brønsted acid dearomatization and bifunctional anion-binding, researchers can rationally design scalable, self-validating protocols for drug discovery pipelines.

References

-

Liu, G., Zheng, L., Tian, K., Wang, H., Chung, L. W., Zhang, X., & Dong, X.-Q. "Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies." CCS Chemistry, 2022. 1

-

"Palladium-Catalyzed Asymmetric Hydrogenation of Unprotected 3-Substituted Indoles." The Journal of Organic Chemistry, ACS Publications, 2022. 3

-

"Enantioselective Catalytic Synthesis of N-alkylated Indoles." MDPI, 2020. 2

-

"Organo/Transition-Metal Combined Catalysis Rejuvenates Both in Asymmetric Synthesis." Journal of the American Chemical Society, ACS Publications, 2022. 4

-

"Recent advances in asymmetric synthesis of 2-substituted indoline derivatives." rhhz.net. 5

Sources

Synthesis and Mechanistic Evaluation of N-Boc Protected 2-(tert-Butyl)indoline

Executive Summary & Strategic Rationale

The synthesis of sterically hindered, functionalized indolines is a critical pathway in modern drug discovery, particularly in the development of ATP-binding cassette (ABC) transporter modulators such as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) therapeutics[1][2]. The compound N-Boc-2-(tert-butyl)indoline serves as a vital, lipophilic, conformationally restricted building block.

Synthesizing this scaffold presents unique challenges. Traditional Fischer Indole Synthesis often fails or yields complex mixtures when attempting to install bulky groups like a tert-butyl moiety at the C2 position due to severe steric clash during the[3,3]-sigmatropic rearrangement. To bypass this, a highly regioselective directed ortho-lithiation (Madelung-type cyclization) is employed, followed by a chemoselective reduction and subsequent carbamate protection[2].

This whitepaper provides a self-validating, step-by-step technical guide to this synthetic route, detailing the causality behind each reagent choice to ensure robust reproducibility for scale-up operations.

Synthetic Workflow & Pathway Design

The overarching strategy relies on building the indole core from a simple aniline derivative, reducing it to the indoline, and masking the secondary amine.

Synthetic workflow for N-Boc-2-tert-butylindoline via directed lithiation and reduction.

Mechanistic Causality (E-E-A-T)

-

Directed Lithiation (Step 2): By treating N-o-tolylpivalamide with excess n-butyllithium (n-BuLi), the amide proton is first abstracted, directing the second equivalent of n-BuLi to deprotonate the ortho-methyl group. This generates a reactive dianion that undergoes intramolecular nucleophilic attack on the pivaloyl carbonyl, yielding the 2-tert-butylindole core upon dehydration[2].

-

Chemoselective Reduction (Step 3): Reducing the aromatic pyrrole ring of indole without affecting the benzene ring requires specific activation. Glacial acetic acid (AcOH) serves a dual purpose: it acts as the solvent and protonates the indole at the C3 position. This generates a highly electrophilic C3-protonated indolenium ion, activating the C2 carbon for rapid hydride attack from sodium borohydride (NaBH₄)[2].

Chemoselective reduction mechanism of 2-tert-butylindole via C3-protonated indolenium.

Step-by-Step Experimental Methodologies

The following protocols are adapted and optimized from validated pharmaceutical patent literature for ABC transporter modulators, specifically 2[2].

Step 1: Synthesis of N-o-Tolylpivalamide

-

Objective: Install the bulky pivaloyl group which will later form the C2 tert-butyl substituent.

-

Procedure:

-

Dissolve o-toluidine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool the reaction vessel to 10 °C.

-

Add pivaloyl chloride (1.1 eq) dropwise to control the exothermic acylation.

-

Stir the mixture overnight at room temperature.

-

Workup: Wash the organic phase sequentially with 5% aqueous HCl (to remove unreacted aniline), saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under vacuum to afford N-o-tolylpivalamide as a solid[2].

-

Step 2: Directed Lithiation to 2-tert-Butyl-1H-indole

-

Objective: Intramolecular cyclization via a dianion intermediate.

-

Procedure:

-

To a solution of N-o-tolylpivalamide (30.0 g, 159 mmol) in dry THF (100 mL) under an inert argon atmosphere, cool to 15 °C.

-

Add n-BuLi (2.5 M in hexane, 190 mL, ~475 mmol, approx. 3.0 eq) dropwise[2]. Note: 3 equivalents are required—one for the NH deprotonation, one for the ortho-methyl deprotonation, and a slight excess to drive the equilibrium.

-

Stir the mixture overnight at 15 °C.

-

Workup: Cool the mixture in an ice-water bath and carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography to yield 2-tert-butyl-1H-indole[2].

-

Step 3: Reduction to 2-tert-Butylindoline

-

Objective: Chemoselective reduction of the pyrrole ring.

-

Procedure:

-

Dissolve 2-tert-butyl-1H-indole (10 g, 48 mmol) in glacial acetic acid (40 mL)[2].

-

Cool the solution to 10 °C.

-

Carefully add solid NaBH₄ in small portions over 20 minutes[2]. Caution: The reaction evolves hydrogen gas and is highly exothermic. Strict temperature control (≤10 °C) prevents over-reduction or ring-opening.

-

Workup: Quench dropwise with H₂O under ice cooling. Extract the mixture with ethyl acetate. Wash the organic layer with saturated NaHCO₃ until the acid is neutralized, dry over Na₂SO₄, and concentrate to yield 2-tert-butylindoline[2].

-

Step 4: N-Boc Protection of 2-tert-Butylindoline

-

Objective: Mask the secondary amine to prevent unwanted side reactions in downstream cross-coupling or alkylation steps.

-

Procedure:

-

Dissolve the crude 2-tert-butylindoline (1.0 eq) in anhydrous DCM (0.5 M).

-

Add triethylamine (2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Rationale: The secondary amine is highly sterically hindered by the adjacent tert-butyl group. DMAP acts as an acyl transfer catalyst, forming a highly electrophilic N-acylpyridinium intermediate to force the reaction forward.

-

Cool to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise.

-

Warm to room temperature and stir for 12 hours.

-

Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to afford pure N-Boc-2-tert-butylindoline.

-

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative metrics for the synthetic sequence, highlighting the high efficiency of the directed lithiation approach[2].

| Step | Transformation | Key Reagents | Temp (°C) | Time (h) | Expected Yield | Purity Target |

| 1 | Amidation | Pivaloyl Chloride, Et₃N, DCM | 10 → 25 | 12 | ~91% | >95% (NMR) |

| 2 | Cyclization | n-BuLi (3 eq), dry THF | 15 | 12 | ~88% | >98% (Silica) |

| 3 | Reduction | NaBH₄, Glacial AcOH | 10 | 0.33 | >95% | >95% (Crude) |

| 4 | Boc Protection | Boc₂O, DMAP, Et₃N, DCM | 0 → 25 | 12 | 85 - 90% | >99% (Silica) |

Safety & Troubleshooting Guidelines

To maintain scientific integrity and operational safety, the following parameters must be strictly monitored:

-

Handling n-BuLi: n-Butyllithium is highly pyrophoric. Step 2 must be conducted under strictly anhydrous conditions using Schlenk line techniques. Wet THF will prematurely quench the n-BuLi, resulting in incomplete dianion formation and recovery of starting material.

-

Exotherm Control in Step 3: The addition of NaBH₄ to acetic acid generates sodium triacetoxyborohydride species and liberates hydrogen gas[2]. If the temperature exceeds 15 °C, the rate of hydrogen evolution can lead to dangerous pressure buildup and potential solvent boil-over. Use an oversized reaction vessel and ensure vigorous stirring.

-

Steric Hindrance in Step 4: If TLC indicates incomplete Boc protection after 12 hours, do not simply add more Boc₂O. Instead, gently heat the reaction to 40 °C (refluxing DCM) and ensure DMAP is present, as the kinetic barrier is driven by the steric bulk of the C2 tert-butyl group rather than reagent depletion.

References

- Title: US11639347B2 - Modulators of ATP-binding cassette transporters Source: Google Patents URL

- Title: US7645789B2 - Indole derivatives as CFTR modulators Source: Google Patents URL

Sources

A Comprehensive Guide to the Synthesis of 2-(tert-Butyl)indoline: Starting Materials and Core Methodologies

Abstract

The 2-(tert-butyl)indoline scaffold is a valuable heterocyclic motif in synthetic and medicinal chemistry. This guide provides a detailed technical overview of the primary and most efficient synthetic route to this compound, designed for researchers, chemists, and professionals in drug development. The core strategy involves a two-step sequence: the synthesis of a 2-(tert-butyl)indole intermediate, followed by its selective reduction. This document elucidates the fundamental starting materials, explains the causality behind key experimental choices, provides detailed, self-validating protocols, and compares alternative methodologies to offer a comprehensive understanding of the synthesis.

The Principal Synthetic Strategy: A Two-Step Approach

The most direct and widely applicable method for synthesizing 2-(tert-butyl)indoline relies on the preparation and subsequent reduction of the corresponding indole. This approach is favored for its high efficiency, scalability, and reliance on readily available starting materials. The overall workflow is conceptually straightforward, breaking down a complex synthesis into two manageable, high-yielding transformations.

The logic behind this strategy is rooted in the inherent reactivity of the indole ring system. The C2-C3 double bond of the indole is susceptible to reduction under specific conditions, allowing for its conversion to the saturated indoline core without affecting the aromaticity of the fused benzene ring.[1] Therefore, the primary challenge shifts to the efficient construction of the precursor, 2-(tert-butyl)indole.

Caption: High-level workflow for the synthesis of 2-(tert-Butyl)indoline.

Synthesis of the Key Intermediate: 2-(tert-Butyl)indole

The cornerstone of this synthesis is the efficient preparation of 2-(tert-butyl)indole. The Fischer indole synthesis stands out as the most classical and effective method for this purpose, offering a direct route from simple, commercially available precursors.[2]

Core Starting Materials

-

Phenylhydrazine: The source of the indole's nitrogen and benzene ring.

-

Pinacolone (3,3-dimethyl-2-butanone): A ketone that provides the C2 and C3 atoms of the indole ring, along with the crucial tert-butyl substituent.

Mechanistic Rationale: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust, acid-catalyzed reaction that proceeds through several well-defined stages.[3][4] Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

-

Phenylhydrazone Formation: The reaction initiates with the condensation of phenylhydrazine and pinacolone to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form, which is a critical step for the subsequent rearrangement.

-

[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond, establishing the core connectivity of the indole.

-

Cyclization and Aromatization: The resulting di-imine intermediate cyclizes and, following the elimination of an ammonia molecule, undergoes aromatization to yield the stable 2-(tert-butyl)indole product.[4]

Caption: Logical flow of the Fischer Indole Synthesis.

Experimental Protocol: Fischer Indole Synthesis

This protocol describes a typical procedure for synthesizing 2-(tert-butyl)indole.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add phenylhydrazine (1.0 equiv.) and pinacolone (1.1 equiv.) in a suitable solvent such as glacial acetic acid or ethanol.[3]

-

Catalyst Addition: Slowly add the acid catalyst. Polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) are commonly used.

-

Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.

-

Workup: Cool the mixture to room temperature and pour it into a beaker of ice water. The crude product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Catalyst | Polyphosphoric Acid (PPA) / ZnCl₂ | Promotes the critical[5][5]-sigmatropic rearrangement and subsequent cyclization/dehydration steps.[4] |

| Solvent | Glacial Acetic Acid / Toluene | Provides a suitable medium for the reaction and can also act as a Brønsted acid co-catalyst. |

| Temperature | 80-120 °C (Reflux) | Supplies the necessary activation energy for the rearrangement and cyclization steps. |

| Typical Yield | 65-85% | The reaction is generally efficient, though yields can vary based on the scale and purity of reagents.[2] |

Reduction of 2-(tert-Butyl)indole to 2-(tert-Butyl)indoline

The selective reduction of the electron-rich C2-C3 double bond in the indole ring is the final and critical step. This transformation requires reagents that can reduce an enamine-like double bond without affecting the aromatic benzene ring.

Method 1: Reduction with Borohydride Reagents

This is one of the most reliable and selective methods for indole reduction.

-

Rationale: Standard sodium borohydride (NaBH₄) is generally ineffective for reducing indoles. However, milder, and more selective borohydride reagents like sodium cyanoborohydride (NaBH₃CN) become potent reducing agents in the presence of acid (e.g., acetic acid).[6] The acid protonates the indole at the C3 position, forming an electrophilic iminium ion intermediate. This intermediate is readily reduced by the mild hydride donor.[7][8] Similarly, borane complexes (e.g., Borane-THF or Borane-Pyridine) in strong acids like trifluoroacetic acid (TFA) are highly effective.[9]

Experimental Protocol: Reduction with NaBH₃CN

-

Dissolution: Dissolve 2-(tert-butyl)indole (1.0 equiv.) in glacial acetic acid in a round-bottom flask.

-

Reagent Addition: Cool the solution in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (2.0-3.0 equiv.) portion-wise, maintaining the temperature below 20 °C.

-

Reaction: Allow the mixture to stir at room temperature for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Quenching and Workup: Carefully pour the reaction mixture into an ice-water bath and basify to a pH > 9 with a strong base (e.g., 6N NaOH). Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(tert-butyl)indoline. Further purification can be achieved via column chromatography if necessary.

Method 2: Catalytic Hydrogenation

-

Rationale: Catalytic hydrogenation using catalysts like Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C) can also effect this reduction.[1] To avoid over-reduction of the benzene ring and to activate the indole towards hydrogenation, the reaction is often run under acidic conditions (e.g., with an additive like p-toluenesulfonic acid).[1] The acid protonates the indole, facilitating the hydrogenation of the pyrrole ring.

Caption: Key reduction pathways from the indole intermediate.

Comparative Analysis of Reduction Methods

| Method | Reagent(s) | Conditions | Pros | Cons |

| Borohydride | NaBH₃CN / AcOH | Room Temp | High selectivity, mild conditions, good functional group tolerance.[6] | Use of cyanide-containing reagent requires careful handling and disposal.[10] |

| Borane Complex | BH₃·THF / TFA | 0 °C to Room Temp | Rapid and high-yielding.[9] | Requires strong acid (TFA) and anhydrous conditions. |

| Catalytic Hydrogenation | H₂, Pt/C or Pd/C | Acidic media, H₂ pressure | "Green" reagent (H₂), no stoichiometric byproducts. | Risk of over-reduction, catalyst poisoning by the amine product.[1] |

Alternative Synthetic Approaches

While the two-step sequence is the most direct route, modern organic chemistry offers other powerful methods for constructing substituted indoline skeletons. These are often employed for creating more complex, poly-substituted, or chiral indolines.

-

Palladium-Catalyzed Cyclizations: These methods can construct the indoline ring from acyclic precursors, such as coupling an amino-functionalized organozinc reagent with a di-halogenated benzene, followed by an intramolecular amination.[5][11]

-

Asymmetric Reductions: For enantiomerically pure indolines, chiral catalysts can be used. This includes chiral borane catalysts for asymmetric hydrosilylation or chiral phosphoric acids for transfer hydrogenation of 3H-indoles.[12]

These advanced methods, while powerful, typically involve more complex starting materials and catalysts, making the Fischer indole synthesis followed by reduction the more practical and cost-effective choice for the specific synthesis of racemic 2-(tert-butyl)indoline.

Conclusion

The synthesis of 2-(tert-butyl)indoline is most efficiently achieved through a robust and reliable two-step process. The core starting materials for this pathway are phenylhydrazine and pinacolone , which are converted to the key 2-(tert-butyl)indole intermediate via the Fischer indole synthesis. Subsequent selective reduction of this intermediate, preferably using an acid-activated borohydride reagent like sodium cyanoborohydride, yields the final product with high selectivity and in good yield. This approach combines operational simplicity with a strong foundation in well-established, scalable chemical principles, making it the preferred method for researchers and drug development professionals.

References

- Gidda, R. Y., & Pachter, I. J. (1980). Reduction of indole compounds to indoline compounds. U.S.

-

Wang, Z., et al. (2025). Chiral Borane-Catalyzed Asymmetric Hydrosilylation of 2,3,3-Trisubstituted 3H-Indoles. The Journal of Organic Chemistry. [Link]

-

Deboves, H. J. C., Hunter, C., & Jackson, R. F. W. (2002). Synthesis of 2-substituted indolines using sequential Pd-catalyzed processes. Journal of the Chemical Society, Perkin Transactions 1, (4), 733-736. [Link]

-

Kerr, W. J., et al. (2024). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. Organic Letters. [Link]

-

Jackson, R. F. W., et al. (2002). Synthesis of 2-substituted indolines using sequential Pd-catalyzed processes. Journal of the Chemical Society, Perkin Transactions 1, 733-736. [Link]

-

Aggarwal, V. K., et al. (2024). Borane-catalysed C2-selective indole reductive functionalisation. Chemical Science. [Link]

-

Devarajappa, R., et al. (2025). Design and Synthesis of 7-(N-Aryl Pyrrolidinyl) Indoles as Potential DCAF15 Binders. ResearchGate. [Link]

-

Sichaem, J., et al. (2022). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Frontiers in Chemistry, 10, 829393. [Link]

-

Chen, D., et al. (2020). Boosting Turnover in the Triarylborane-Catalyzed Hydrogenation of N-Substituted Indoles via Olefin-to-Nitrogen Lewis Base Switching in H2-Cleavage Steps. ResearchGate. [Link]

-

Ackermann, L., et al. (2018). Highly Regioselective Synthesis of 2-Acylindolines through Cobalt-Catalyzed C-H Activation/[3+2] Annulation of Aniline Derivatives and Acrylates. ResearchGate. [Link]

-

Zhou, Q., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. [Link]

-

Wikipedia. (2023). Fischer indole synthesis. [Link]

-

Barta, K., & Warner, G. R. (2012). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic letters, 14(11), 2690–2693. [Link]

-

Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. [Link]

-

Reddy, T. J., et al. (2012). A convenient Fischer indole synthesis of 2,3′-biindoles. Tetrahedron Letters, 53(29), 3781-3784. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium Cyanoborohydride. [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-tert-Butyl-1H-indole. PubChem. [Link]

-

Wikipedia. (2024). Finasteride. [Link]

-

Meggers, E., et al. (2016). Enantioselective 2-Alkylation of 3-Substituted Indoles with Dual Chiral Lewis Acid/Hydrogen-Bond-Mediated Catalyst. Organic Letters, 19(2), 346-349. [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

Sources

- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

- 10. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 11. Synthesis of 2-substituted indolines using sequential Pd-catalyzed processes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Indoline Scaffold: A Privileged Chiral Template for Asymmetric Synthesis

Harnessing the Synthetic Potential of 2-Substituted Indolines

The indoline core is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceutical agents. Its rigid, bicyclic framework provides a valuable scaffold for the precise spatial arrangement of functional groups, making it a cornerstone in medicinal chemistry and drug development. The stereochemistry at the C2 position, in particular, is often crucial for biological activity. Consequently, the development of robust methods for the asymmetric synthesis of 2-substituted indolines is of paramount importance. While the direct use of 2-(tert-butyl)indoline as a cleavable chiral auxiliary is not extensively documented in the scientific literature, a powerful and related strategy has emerged: the direct asymmetric functionalization of the indoline scaffold, particularly through kinetic resolution of N-protected 2-substituted indolines.

This application note provides a detailed overview of a highly effective method for obtaining enantiomerically enriched 2-arylindolines and 2,2-disubstituted indolines through kinetic resolution. This approach leverages the transient chirality of an organolithium intermediate, guided by a chiral ligand, to selectively functionalize one enantiomer of a racemic mixture.

Principle of Asymmetric Synthesis via Kinetic Resolution

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting the different rates at which they react with a chiral reagent or catalyst. In the context of 2-substituted indolines, this is elegantly achieved by the asymmetric deprotonation of an N-protected racemic indoline, followed by electrophilic quenching. The N-tert-butoxycarbonyl (Boc) group is a commonly employed protecting group in this context, as it activates the C2-proton for deprotonation and influences the conformation of the resulting organolithium species.[1]

The process begins with a racemic mixture of N-Boc-2-arylindoline. Treatment with a strong base, such as n-butyllithium, in the presence of a chiral ligand, most notably (-)-sparteine or its enantiomer (+)-sparteine, leads to the preferential deprotonation of one enantiomer over the other.[1][2] This creates an enantioenriched, configurationally stable organolithium intermediate at low temperatures. Subsequent reaction with an electrophile results in a 2,2-disubstituted indoline with high enantiomeric excess. The unreacted, slower-reacting enantiomer of the starting material can also be recovered with high enantiomeric purity.[1]

Figure 1. Workflow of the kinetic resolution of N-Boc-2-arylindoline.

Experimental Protocols

Protocol 1: General Procedure for the Kinetic Resolution of N-Boc-2-phenylindoline

This protocol is adapted from the work of O'Brien and coworkers.[1][2]

Materials:

-

N-Boc-2-phenylindoline (racemic)

-

(-)-Sparteine

-

n-Butyllithium (n-BuLi) in hexanes

-

Toluene (anhydrous)

-

Electrophile (e.g., methyl chloroformate)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, round-bottom flask under an argon atmosphere, add a solution of N-Boc-2-phenylindoline (1.0 equiv) and (-)-sparteine (1.0 equiv) in anhydrous toluene at -78 °C.

-

Slowly add a solution of n-BuLi in hexanes (0.6-1.0 equiv) dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add the electrophile (e.g., methyl chloroformate, 1.2 equiv) dropwise and continue stirring at -78 °C for the time specified in Table 1.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to separate the unreacted starting material from the 2,2-disubstituted product.

-

Determine the enantiomeric ratio of the recovered starting material and the product using chiral HPLC analysis.

Data Presentation: Diastereoselective Alkylation Results

The utility of this kinetic resolution is demonstrated by its compatibility with a range of electrophiles, affording a variety of enantioenriched 2,2-disubstituted indolines.

| Electrophile (E+) | Product | Reaction Time (h) | Yield of Recovered SM (%) | er of Recovered SM | Yield of Product (%) | er of Product |

| MeOCOCl | 2-carbomethoxy-2-phenyl | 1 | 46 | 90:10 | 45 | 90:10 |

| MeI | 2-methyl-2-phenyl | 2 | 48 | 88:12 | 42 | 88:12 |

| BnBr | 2-benzyl-2-phenyl | 2 | 45 | 89:11 | 46 | 89:11 |

| PhCHO | 2-(hydroxy(phenyl)methyl)-2-phenyl | 0.5 | 40 | 92:8 | 51 | >95:5 (as a mixture of diastereomers) |

Table 1: Representative results for the kinetic resolution of N-Boc-2-phenylindoline with various electrophiles. Data is illustrative and based on typical outcomes reported in the literature.[1][2] er = enantiomeric ratio.

Causality Behind Experimental Choices

-

N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is crucial for this transformation. It serves a dual purpose: it activates the C2 proton for deprotonation by the strong base and its steric bulk influences the conformational preference of the indoline ring, which is important for achieving high stereoselectivity.[1]

-

(-)-Sparteine: This chiral diamine ligand complexes with the n-butyllithium, creating a chiral base. This chiral complex is responsible for differentiating between the two enantiomers of the racemic starting material, leading to enantioselective deprotonation. The use of (+)-sparteine will typically lead to the formation of the opposite enantiomers of the product and recovered starting material.[1]

-

Low Temperature (-78 °C): Maintaining a low temperature is critical for several reasons. It ensures the configurational stability of the organolithium intermediate, preventing racemization.[2] It also enhances the selectivity of the deprotonation step and minimizes side reactions.

Cleavage of the N-Boc Group and Auxiliary Recovery

A key feature of a chiral auxiliary is its facile removal to unmask the desired chiral product. While in this kinetic resolution context the indoline is the product itself, the N-Boc group can be considered a temporary directing and activating group. Its removal is straightforward and high-yielding.

Figure 2. Deprotection of N-Boc group to yield chiral indolines.

Protocol 2: N-Boc Deprotection

Materials:

-

Enantioenriched N-Boc-indoline derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the N-Boc-indoline derivative in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (typically 5-10 equivalents) and stir the mixture at room temperature.[3][4]

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected chiral indoline.

Trustworthiness and Self-Validation

The protocols described are self-validating through rigorous analytical monitoring. The progress of the kinetic resolution and the deprotection can be tracked using Thin Layer Chromatography (TLC). The stereochemical outcome, which is the cornerstone of this methodology, must be validated using chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric ratios of both the product and the recovered starting material. The structure of the final products should be confirmed by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The asymmetric synthesis of 2-substituted indolines via kinetic resolution of their N-Boc derivatives is a powerful and versatile strategy for accessing these valuable chiral building blocks. This method provides a reliable route to both enantiomers of 2-arylindolines and a diverse range of 2,2-disubstituted indolines with high levels of enantioselectivity. The operational simplicity, coupled with the straightforward removal of the Boc group, makes this an attractive approach for researchers in organic synthesis and drug development. The principles and protocols outlined in this application note offer a solid foundation for the implementation of this methodology in the laboratory.

References

-

Clayden, J., Dehmel, F., & Helliwell, M. (2003). Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. Tetrahedron Letters, 44(15), 3135-3138. [Link]

-

Gotor, V., Brieva, R., & Rebolledo, F. (1991). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles, 32(12), 2329-2337. [Link]

-

Coldham, I., & Watson, D. J. (2006). Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution. Angewandte Chemie International Edition, 45(48), 8213-8216. [Link]

-

Cabrera-Rivera, F., & Escalante, J. (2014). Synthesis, Resolution and Absolute Configuration of 2,3-Dihydro-2-Tert-Butyl-3-N-Benzylquinazolin-4-One: A Possible Chiral Auxiliary for Synthesis of β-Amino Cyclohexancarboxylic Acid. International Journal of Organic Chemistry, 4(1), 48-54. [Link]

-

Carrasco, M. R., de la Rosa, R., & Jones, G. B. (2002). Stereoselective Synthesis of Indoline, Tetrahydroquinoline, and Tetrahydrobenzazepine Derivatives from o-Bromophenyl N-tert-Butylsulfinyl Aldimines. The Journal of Organic Chemistry, 67(23), 8149-8158. [Link]

-

Song, C., et al. (2017). Asymmetric Synthesis of Methyl N-(tert-Butoxycarbonyl)indoline-2-carboxylates. Chinese Journal of Organic Chemistry, 37(9), 2363-2369. [Link]

-

Boyd, V. A., & Drake, B. (1997). Design and Implementation of New Auxiliaries for Asymmetric Enolate Alkylations. Tetrahedron Letters, 38(36), 6355-6358. [Link]

-

Raimondi, W., et al. (2023). Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. Molecules, 28(6), 2686. [Link]

-

Fields, G. B. (1997). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology (Vol. 73, pp. 63-77). Humana Press. [Link]

-

CDN Inc. (n.d.). Cleavage Cocktail Selection. [Link]

Sources

Application Notes & Protocols: Asymmetric Hydrogenation using Indoline-Based Catalysts

Introduction: The Significance of Chiral Indolines and the Power of Asymmetric Hydrogenation

Chiral indolines are privileged structural motifs frequently found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3][4] Their stereochemistry often dictates their biological activity, making the enantioselective synthesis of these compounds a critical endeavor in modern drug discovery and development.[3][4] Among the various synthetic strategies, transition metal-catalyzed asymmetric hydrogenation (AH) of indoles has emerged as one of the most direct, efficient, and atom-economical methods for accessing these valuable chiral building blocks.[1][2] This powerful technique allows for the direct conversion of prochiral indoles into enantioenriched indolines with high fidelity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of asymmetric hydrogenation of indoles, with a particular focus on the strategic use of various indoline-based and other privileged chiral catalysts. We will delve into the mechanistic underpinnings of these reactions, explore the diverse range of catalytic systems, and provide detailed, field-proven protocols to empower you to achieve high enantioselectivity and yield in your own laboratories.

Core Principles: Understanding the Catalytic Cycle and Key Parameters for Success

The asymmetric hydrogenation of indoles is a sophisticated process that relies on the intricate interplay between a transition metal center, a chiral ligand, and the substrate. The generally accepted catalytic cycle, particularly for iridium and rhodium-based systems, provides a framework for understanding the key transformations involved.

The Catalytic Cycle: A Step-by-Step Breakdown

The catalytic cycle for the asymmetric hydrogenation of an N-protected indole can be visualized as a series of coordinated steps:

Figure 1: A generalized catalytic cycle for the asymmetric hydrogenation of N-protected indoles.

A Deeper Look at the Causality Behind Experimental Choices:

-

The Metal Center (Ir, Rh, Ru, Pd): The choice of transition metal is paramount and is dictated by the nature of the indole substrate.

-

Iridium (Ir): Often the catalyst of choice for the hydrogenation of unfunctionalized and functionalized olefins, iridium catalysts, particularly those paired with P,N-ligands, have shown exceptional efficacy.

-

Rhodium (Rh): Rhodium catalysts, frequently used with chiral bisphosphine ligands like PhTRAP, have a long-standing history of success in the asymmetric hydrogenation of N-protected indoles.[5][6]

-

Ruthenium (Ru): Ruthenium catalysts, also often paired with bisphosphine ligands, have demonstrated high enantioselectivity in the hydrogenation of N-Boc-protected indoles.[7]

-

Palladium (Pd): Palladium-based systems have proven particularly effective for the challenging asymmetric hydrogenation of unprotected indoles, often requiring the use of a Brønsted acid co-catalyst to activate the substrate.[8]

-

-

The Chiral Ligand: The chiral ligand is the heart of the asymmetric catalyst, responsible for creating the chiral environment that dictates the stereochemical outcome of the reaction. The modularity of many ligand scaffolds, such as those based on phosphine-phosphoramidites (INDOLPhos), allows for fine-tuning of steric and electronic properties to optimize enantioselectivity.[9]

-

The Substrate (N-Protected vs. Unprotected Indoles):

-

N-Protected Indoles: The presence of an electron-withdrawing protecting group (e.g., Boc, Ac, Ts) on the indole nitrogen facilitates hydrogenation by reducing the aromaticity of the heterocyclic ring.[5][7]

-

Unprotected Indoles: These substrates are more challenging to hydrogenate due to their inherent aromatic stability. A breakthrough in this area involves the use of a Brønsted acid co-catalyst, which protonates the indole to form a more reactive iminium ion in situ, thereby breaking the aromaticity and enabling hydrogenation.[1][2] This "substrate activation" strategy has significantly expanded the scope of asymmetric hydrogenation.[1][2]

-

Experimental Protocols: A Practical Guide to Asymmetric Hydrogenation of Indoles

The following protocols are presented as self-validating systems, with detailed steps and explanations to ensure reproducibility and success.

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of Unprotected 2-Arylindoles

This protocol is adapted from a highly efficient method for the hydrogenation of challenging aryl-substituted unprotected indoles.[1][2]

Reaction Scheme:

Materials and Reagents:

-

[Ir(COD)Cl]₂ (Strem Chemicals or equivalent)

-

(S,R)-ZhaoPhos (Strem Chemicals or custom synthesis)

-

Unprotected 2-arylindole substrate

-

Anhydrous, degassed solvent (e.g., CHCl₃)

-

Brønsted acid (e.g., Methanesulfonic acid, MeSO₃H)

-

High-pressure autoclave equipped with a magnetic stir bar

-

Schlenk line or glovebox for inert atmosphere operations

Step-by-Step Procedure:

-

Catalyst Pre-formation (in a glovebox):

-

In a vial, combine [Ir(COD)Cl]₂ (0.5 mol%) and (S,R)-ZhaoPhos (1.1 mol%).

-

Add anhydrous, degassed CHCl₃ to achieve a suitable concentration.

-

Stir the mixture at room temperature for 40 minutes to form the active catalyst solution.[2]

-

-

Reaction Setup:

-

To a glass liner for the autoclave, add the unprotected 2-arylindole (1.0 equiv).

-

Under an argon atmosphere, add the pre-formed catalyst solution.

-

Add the Brønsted acid (e.g., MeSO₃H, 1.0 equiv).

-

Seal the glass liner inside the autoclave.

-

-

Hydrogenation:

-

Purge the autoclave with hydrogen gas (3-4 cycles).

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm).

-

Stir the reaction mixture at the specified temperature (e.g., 35 °C) for the required time (e.g., 24-48 hours).

-

-

Work-up and Purification:

-

Carefully vent the autoclave and purge with an inert gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the chiral indoline.

-

-

Analysis:

-

Determine the yield of the purified product.

-

Analyze the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

-

Workflow Diagram:

Figure 2: Step-by-step workflow for the iridium-catalyzed asymmetric hydrogenation of unprotected indoles.

Expected Outcomes:

This protocol has been reported to provide a wide range of chiral indoline derivatives in good to high yields (75–99%) with excellent stereoselectivities (>20:1 dr and 86–99% ee).[1][2]

| Substrate (2-Arylindole) | Yield (%) | ee (%) | Reference |

| 2-Phenyl-1H-indole | >99 | 94 | [1][2] |

| 2-(4-Fluorophenyl)-1H-indole | 98 | 96 | [1][2] |

| 2-(Thiophen-2-yl)-1H-indole | 95 | 95 | [1][2] |

Protocol 2: Palladium-Catalyzed One-Pot Synthesis of Chiral Indolines from In Situ Generated Indoles

This innovative one-pot procedure combines intramolecular condensation, deprotection, and asymmetric hydrogenation, offering a highly efficient route to chiral indolines.[8]

Reaction Scheme:

Materials and Reagents:

-

Pd(OCOCF₃)₂ (Strem Chemicals or equivalent)

-

(S)-SegPhos (Strem Chemicals or equivalent)

-

tert-butyl (2-(2-oxo-3-phenylpropyl)phenyl)carbamate (synthesis required)

-

Anhydrous, degassed solvent (e.g., TFE-Toluene mixture)

-

Strong Brønsted acid (e.g., EtSO₃H)

-

High-pressure autoclave with a glass liner and magnetic stir bar

-

Inert atmosphere equipment (Schlenk line or glovebox)

Step-by-Step Procedure:

-

Reaction Setup (in a glovebox):

-

In a glass liner for the autoclave, combine Pd(OCOCF₃)₂ (1 mol%) and (S)-SegPhos (1.1 mol%).

-

Add the tert-butyl (2-(2-oxo-3-phenylpropyl)phenyl)carbamate substrate (1.0 equiv).

-

Add the anhydrous, degassed solvent mixture.

-

Add the strong Brønsted acid (e.g., EtSO₃H, 2.0 equiv).

-

Seal the liner inside the autoclave.

-

-

Hydrogenation:

-

Purge the autoclave with hydrogen gas (3-4 cycles).

-

Pressurize the autoclave to the desired pressure (e.g., 700 psi).

-

Stir the reaction mixture at the specified temperature (e.g., 70 °C) for the required time (e.g., 24 hours).

-

-

Work-up and Purification:

-

After cooling and venting the autoclave, concentrate the reaction mixture.

-

Purify the residue by flash column chromatography to isolate the chiral indoline.

-

-

Analysis:

-

Determine the yield of the purified product.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

-

Expected Outcomes:

This one-pot strategy has been shown to produce chiral 2-substituted indolines with excellent yields and up to 96% ee.[8] A key advantage is the operational simplicity, avoiding the isolation of the intermediate indole.

| Substrate (N-Boc-o-aminoaryl ketone) | Yield (%) | ee (%) | Reference |

| tert-butyl (2-(2-oxo-3-phenylpropyl)phenyl)carbamate | 91 | 94 | [8] |

| tert-butyl (2-(3-(4-methoxyphenyl)-2-oxopropyl)phenyl)carbamate | 90 | 95 | [8] |

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Conversion | - Inactive catalyst- Insufficient hydrogen pressure or temperature- Catalyst poisoning | - Ensure proper catalyst pre-formation under inert conditions- Increase hydrogen pressure and/or temperature incrementally- Use purified, degassed solvents and reagents |

| Low Enantioselectivity | - Suboptimal ligand-substrate match- Incorrect solvent or additive | - Screen a library of chiral ligands- Vary the solvent polarity- For unprotected indoles, screen different Brønsted acids and their stoichiometry |

| Poor Diastereoselectivity (for 2,3-disubstituted indoles) | - Inherent substrate bias- Catalyst control not dominant | - Modify the chiral ligand to enhance steric influence- Adjust reaction temperature (lower temperature often improves diastereoselectivity) |

Conclusion and Future Outlook

Asymmetric hydrogenation of indoles using transition metal catalysts, including those featuring indoline-based ligands, represents a mature and powerful technology for the synthesis of chiral indolines. The continued development of novel chiral ligands and a deeper mechanistic understanding will undoubtedly lead to even more efficient and selective catalytic systems. The ability to hydrogenate unprotected indoles with high enantioselectivity using a substrate activation strategy has been a significant advancement, opening up new avenues for the synthesis of complex molecules. As the demand for enantiomerically pure pharmaceuticals grows, the application of these robust and scalable asymmetric hydrogenation protocols will continue to be a cornerstone of modern synthetic chemistry.

References

-

Construction of Chiral C2-Quaternary Indolines via Palladium-Catalyzed Decarboxylative Asymmetric Amination. ACS Catalysis. Available at: [Link]

-

Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chemistry. Available at: [Link]

-

Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles. Organic Chemistry Frontiers. Available at: [Link]

-

INDOLPhos: novel hybrid phosphine-phosphoramidite ligands for asymmetric hydrogenation and hydroformylation. Dalton Transactions. Available at: [Link]

-

Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. Chinese Chemical Society. Available at: [Link]

-

Development and Application of Indolines in Pharmaceuticals. PMC. Available at: [Link]

-

Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. MDPI. Available at: [Link]

-

Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Boc-Indoles. Organic Letters. Available at: [Link]

-

Chiral Indoline Synthesis via Enantioselective Intramolecular Copper-Catalyzed Alkene Hydroamination. Organometallics. Available at: [Link]

-

Synthesis of chiral indolines via the AH of indoles. ResearchGate. Available at: [Link]

-

Catalytic asymmetric hydrogenation of indoles using a rhodium complex with a chiral bisphosphine ligand PhTRAP. Kyushu University Pure Portal Site. Available at: [Link]

-

Chiral Pincer Carbodicarbene Ligands for Enantioselective Rhodium-Catalyzed Hydroarylation of Terminal and Internal 1,3-Dienes with Indoles. Journal of the American Chemical Society. Available at: [Link]

-

Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP. ResearchGate. Available at: [Link]

-

Asymmetric hydrogenation of unprotected indoles using iridium complexes derived from P–OP ligands and (reusable) Brønsted acids. Green Chemistry (RSC Publishing). Available at: [Link]

-

Asymmetric Hydrogenation of Racemic 2-Substituted Indoles via Dynamic Kinetic Resolution: An Easy Access to Chiral Indolines Bearing Vicinal Stereogenic Centers. Journal of the American Chemical Society. Available at: [Link]

-

Development and Application of Indolines in Pharmaceuticals. ResearchGate. Available at: [Link]

-

Iridium catalysts for the asymmetric hydrogenation of olefins with nontraditional functional substituents. ScienceDirect. Available at: [Link]

-

Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. Available at: [Link]

-

Synthesis of indolines. Organic Chemistry Portal. Available at: [Link]

-

Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. PMC. Available at: [Link]

Sources

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 9. INDOLPhos: novel hybrid phosphine-phosphoramidite ligands for asymmetric hydrogenation and hydroformylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Kinetic Resolution of 2-Substituted Indolines

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Chiral Indolines and the Challenge of Their Resolution

The indoline scaffold, particularly when bearing a stereocenter at the 2-position, is a privileged motif in a wide array of natural products and biologically active compounds.[1] Its presence in pharmaceuticals underscores the critical need for robust methods to produce these structures in enantiomerically pure form. Kinetic resolution (KR), a technique that separates a racemic mixture by exploiting the differential reaction rates of its enantiomers with a chiral catalyst or reagent, stands as a powerful strategy to achieve this goal.[2]

However, the kinetic resolution of 2-substituted indolines presents a distinct set of challenges. The nitrogen atom within the indoline ring system exhibits comparatively low nucleophilicity, which can render it unreactive under standard resolution conditions that are effective for other types of amines.[1][3] This inherent low reactivity has historically limited the development of non-enzymatic resolution methods. This guide provides an in-depth exploration of modern, field-proven methodologies that have successfully overcome these hurdles, with a focus on non-enzymatic catalytic N-acylation and oxidative resolution techniques.

Core Methodologies: A Mechanistic Overview

While enzymatic resolutions are well-established for many amines, non-enzymatic methods for indolines were scarce until recently.[1][3] Groundbreaking research has led to several effective strategies, each relying on a unique mechanistic principle to achieve stereochemical discrimination.

-

Non-Enzymatic Catalytic N-Acylation : Pioneered by Fu and colleagues, this approach utilizes a specially designed planar-chiral derivative of 4-(pyrrolidino)pyridine (PPY) as a nucleophilic catalyst.[1][3] The catalyst activates an acylating agent, and its chiral environment preferentially facilitates the acylation of one indoline enantiomer over the other. A key insight in this work was the discovery that additives, specifically a combination of lithium bromide (LiBr) and 18-crown-6, are critical for achieving high selectivity.[1] This suggests that the counterion and its coordination environment play a crucial role in the transition state, a detail that highlights the subtlety of achieving high enantioselectivity.

-

Oxidative Kinetic Resolution : Developed by Akiyama and others, this elegant strategy employs a chiral phosphoric acid (CPA) as a bifunctional Brønsted acid catalyst.[4][5] The CPA simultaneously activates both the indoline (acting as a hydrogen donor) and an imine (acting as a hydrogen acceptor).[4] One enantiomer of the racemic indoline is selectively oxidized to an indole via an asymmetric transfer hydrogenation, leaving the unreacted, slow-reacting enantiomer in high enantiomeric excess.[4][5] This method is notable for its mild, oxidative conditions that avoid the use of harsh reagents.

-

N-Sulfonylation with Chiral Organocatalysts : A more recent development involves the use of atropisomeric 4-DMAP-N-oxide organocatalysts to mediate the kinetic resolution of indolines via N-sulfonylation.[6][7] This was the first report of a catalytic kinetic resolution by N-sulfonylation, demonstrating that N-oxides can be superior catalysts for this transformation compared to their amine counterparts.[6] The choice of a sterically demanding sulfonyl chloride was found to be critical for achieving high stereodiscrimination.[6][7]

Application & Protocols

This section provides detailed, step-by-step protocols for two of the most robust and well-documented methods for the kinetic resolution of 2-substituted indolines. These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and success.

Method 1: Kinetic Resolution via Non-Enzymatic N-Acylation

Principle of the Method: This protocol is based on the work of Arp and Fu, employing a planar-chiral PPY derivative as the catalyst.[1][3] The catalyst, in concert with LiBr and 18-crown-6, facilitates the enantioselective N-acylation of the more reactive indoline enantiomer, leaving the less reactive enantiomer unconsumed and thus enantioenriched. The choice of acylating agent is critical; acetic anhydride is typically used. The low nucleophilicity of the indoline nitrogen is overcome by this highly active catalytic system.[1]

Experimental Workflow Diagram:

Caption: Workflow for N-Acylation Kinetic Resolution.

Detailed Protocol:

-

Preparation: To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add the planar-chiral catalyst 1 (0.05 equiv.), LiBr (0.10 equiv.), and 18-crown-6 (0.10 equiv.).

-

Reagent Addition: Add anhydrous solvent (e.g., t-amyl alcohol, 0.1 M). Stir the mixture until all solids dissolve. Add the racemic 2-substituted indoline (1.0 equiv.).

-

Reaction Initiation: Cool the reaction mixture to the specified temperature (e.g., -20 °C) in a cryocool or cooling bath. Slowly add acetic anhydride (0.55 equiv.) via syringe over 2 minutes.

-

Monitoring: Stir the reaction at the set temperature. The progress should be monitored by taking small aliquots, quenching them, and analyzing by chiral GC or HPLC to determine the conversion and the enantiomeric excess (ee) of the remaining amine.

-

Quenching: Once the reaction reaches approximately 50% conversion, quench by adding a saturated aqueous solution of sodium bicarbonate.

-

Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Analysis: Separate the unreacted amine from the N-acetylated product using flash column chromatography. Determine the yield and enantiomeric excess of both the recovered starting material and the product. The selectivity factor (s) can then be calculated.

Data Presentation: Representative Results for N-Acylation

| Entry | 2-Substituent (R) | s-factor | Reference |

| 1 | Methyl | 15 | [1] |

| 2 | n-Propyl | 14 | [1] |

| 3 | Phenyl | 11 | [1] |

| 4 | 2-Naphthyl | 13 | [1] |

| 5 | Isopropyl | ~8 | [1] |

Expert Insights & Causality:

-

Why LiBr/18-crown-6? The authors hypothesized that a halide counterion could enhance selectivity.[1] The crown ether serves to solubilize the lithium salt while maintaining a "naked" bromide anion, which is believed to play a key role in the stereodetermining step, though the exact mechanism remains a subject of investigation.[1]

-

Substrate Scope: The method is effective for a range of 2-alkyl and 2-aryl indolines. However, sterically bulky substituents at the 2-position, such as isopropyl, react very slowly and with diminished selectivity.[1] One can infer that a 2-tert-butylindoline would be an even more challenging substrate, likely requiring further optimization of the catalyst or reaction conditions to achieve a useful selectivity factor.

-

Catalyst Resting State: Interestingly, for indoline resolutions, the resting state of the catalyst is the free catalyst itself. This contrasts with resolutions of more nucleophilic primary amines, where the N-acylated catalyst is the resting state.[1] This observation directly reflects the lower nucleophilicity of the indoline nitrogen.[1]

Method 2: Oxidative Kinetic Resolution with a Chiral Phosphoric Acid Catalyst

Principle of the Method: This protocol, based on the work of Akiyama's group, uses a chiral phosphoric acid to catalyze an asymmetric hydrogen transfer from one enantiomer of a racemic indoline to an imine acceptor.[4] The faster-reacting indoline enantiomer is converted to an achiral indole, leaving the slower-reacting enantiomer behind in high enantiomeric purity. The bifunctional nature of the catalyst, with its Brønsted acidic proton and Lewis basic phosphoryl oxygen, is key to organizing the substrates in the chiral environment for the enantioselective hydride transfer.[4]

Catalytic Cycle Diagram:

Caption: Proposed Catalytic Cycle for Oxidative KR.

Detailed Protocol:

-

Preparation: To a vial, add the chiral phosphoric acid catalyst (0.05 equiv.) and the imine hydrogen acceptor (e.g., N-benzylidene-4-methoxyaniline, 0.5 equiv.).

-

Reagent Addition: Add the solvent (e.g., CCl₄, 0.1 M), followed by the racemic 2-substituted indoline (1.0 equiv.).

-

Reaction: Stir the reaction mixture at the specified temperature (e.g., 30 °C).

-

Monitoring: Monitor the reaction progress by chiral HPLC to determine the conversion and the ee of the remaining indoline.

-

Quenching: When the reaction reaches approximately 50-60% conversion, quench by adding a few drops of triethylamine.

-

Workup and Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography to isolate the enantioenriched indoline.

Data Presentation: Representative Results for Oxidative KR

| Entry | 2-Substituent (R) | Yield of Recovered Indoline | ee of Recovered Indoline | Reference |

| 1 | Phenyl | 44% | 94% | [4] |

| 2 | 4-MeO-Ph | 45% | 96% | [4] |

| 3 | 2-Naphthyl | 45% | 95% | [4] |

| 4 | Methyl | 42% | 93% | [4] |

| 5 | n-Propyl | 43% | 94% | [4] |

Expert Insights & Causality:

-

Why a CPA Catalyst? Chiral phosphoric acids are excellent bifunctional catalysts. The acidic proton activates the imine for hydride acceptance, while the basic phosphoryl oxygen is believed to interact with the indoline's N-H group, positioning it for selective hydrogen donation from one enantiomer.[4]

-

Mechanism: The reaction proceeds via an oxidative kinetic resolution. This is a "redox-neutral" process for the substrate pool, where one enantiomer is oxidized while the other remains in its reduced form. The driving force is the conversion of the transient cyclic imine intermediate to a stable, aromatic indole.[4]

-

Applicability: This method shows broad applicability for resolving indolines with both 2-aryl and 2-alkyl substituents, providing the unreacted starting material in good yield and with excellent enantioselectivity.[4] The mild conditions make it compatible with a variety of functional groups.

Conclusion and Future Outlook

The kinetic resolution of 2-substituted indolines has evolved from a significant challenge into a solvable problem through innovative catalyst design and mechanistic understanding. The non-enzymatic N-acylation and oxidative resolution methods detailed here represent two of the most powerful and versatile strategies available to chemists. While highly effective, challenges remain, particularly for substrates with very sterically hindered C2-substituents like tert-butyl. Future research will likely focus on developing even more active and selective catalysts to broaden the substrate scope further and on the application of these methods in the total synthesis of complex, biologically active molecules.

References

-

Arp, F. H., & Fu, G. C. (2006). Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst. Journal of the American Chemical Society, 128(45), 14264–14265. [Link]

-

Akiyama, T., Morita, H., & Fuchibe, K. (2013). Chiral Phosphoric Acid-Catalyzed Oxidative Kinetic Resolution of Indolines Based on Transfer Hydrogenation to Imines. Journal of the American Chemical Society, 135(34), 12291–12294. [Link]

-

Akiyama, T., et al. (2016). Chiral Phosphoric Acid Catalyzed Kinetic Resolution of Indolines Based on a Self-Redox Reaction. Angewandte Chemie International Edition, 55(9), 3148-3152. [Link]

-

Arp, F. H., & Fu, G. C. (2006). Kinetic Resolutions of Indolines by a Nonenzymatic Acylation Catalyst. Journal of the American Chemical Society. [Link]

-

Arp, F. H., & Fu, G. C. (2006). Kinetic resolutions of indolines by a nonenzymatic acylation catalyst. PubMed. [Link]

-

Li, G., & Akiyama, T. (2019). Recent advances in asymmetric synthesis of 2-substituted indoline derivatives. Tetrahedron Letters, 60(38), 150923. [Link]

-

O'Brien, P., et al. (2021). Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. White Rose Research Online. [Link]

-

Murray, J. I., et al. (2017). Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst. Angewandte Chemie International Edition, 56(21), 5760-5764. [Link]

-

Clayden, J., et al. (2021). Asymmetric Synthesis of 2-Arylindolines and 2,2-Disubstituted Indolines by Kinetic Resolution. Chemistry – A European Journal, 27(49), 12533-12538. [Link]

-

Wikipedia contributors. (2023). Kinetic resolution. Wikipedia. [Link]

-

Murray, J. I., et al. (2017). Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst. PubMed. [Link]

Sources

- 1. Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent advances in asymmetric synthesis of 2-substituted indoline derivatives [html.rhhz.net]

- 6. unige.ch [unige.ch]

- 7. Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Strategic Use of 2-(tert-Butyl)indoline in Modern Pharmaceutical Manufacturing

Abstract

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its non-planar, bicyclic structure offers a three-dimensional framework that is advantageous for specific protein-ligand interactions, often improving physicochemical properties like solubility compared to its aromatic counterpart, indole.[2] This guide focuses on a specific, sterically hindered derivative: 2-(tert-Butyl)indoline. We will explore the strategic applications of this building block, detailing how the bulky tert-butyl group at the C2 position is leveraged to control stereochemistry and enable complex molecular constructions. This document provides researchers, scientists, and drug development professionals with in-depth protocols and the causal reasoning behind their design, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of the 2-(tert-Butyl)indoline Scaffold

While the general indoline core is prevalent in pharmaceuticals, the introduction of a bulky tert-butyl group at the 2-position imparts unique stereoelectronic properties that are highly valuable in asymmetric synthesis. This substituent can act as a powerful directing group or a chiral auxiliary, enabling chemists to construct complex, enantiomerically pure molecules with high precision.[4][5]

The primary utilities of 2-(tert-Butyl)indoline in pharmaceutical manufacturing stem from two key principles:

-

Stereochemical Control: The steric hindrance of the tert-butyl group can effectively shield one face of the molecule. When used in its enantiomerically pure form, it serves as a chiral auxiliary, guiding the approach of reagents to create new stereocenters with high diastereoselectivity.[4][6]

-

Directed Functionalization: The tert-butyl group influences the reactivity of adjacent positions. For instance, in conjunction with an N-protecting group like tert-butoxycarbonyl (Boc), it can facilitate stereoselective deprotonation at the C2 position, creating a configurationally stable organolithium intermediate that can be trapped by various electrophiles.[7][8]

This guide will provide detailed protocols for leveraging these principles in a laboratory and process chemistry setting.

Logical Workflow for Utilizing 2-Substituted Indolines

Caption: General workflow from starting materials to a final API scaffold.

Core Application: Asymmetric Synthesis via Kinetic Resolution

One of the most powerful applications of substituted indolines is in asymmetric synthesis through kinetic resolution. This technique is particularly effective for 2-aryl or 2-alkyl indolines, where the nitrogen is protected with a tert-butoxycarbonyl (Boc) group. The process involves the use of a chiral base, such as n-butyllithium complexed with the chiral ligand (-)-sparteine, to selectively deprotonate one enantiomer of the racemic starting material at a faster rate than the other.[7][8]

The resulting lithiated intermediate is configurationally stable at low temperatures (e.g., -78 °C) and can be trapped with an electrophile to form a new, 2,2-disubstituted indoline.[7] This leaves the unreacted starting material enriched in the opposite enantiomer.

Causality Behind the Method:

-

The N-Boc Group: The tert-butoxycarbonyl group is essential. It acidifies the C2 proton, making it susceptible to deprotonation by a strong base.[8]

-

Chiral Ligand (Sparteine): Sparteine complexes with n-butyllithium to create a chiral base that can differentiate between the two enantiomers of the N-Boc-2-(tert-butyl)indoline.[7][8]

-

Low Temperature (-78 °C): This is critical to prevent racemization of the chiral organolithium intermediate, ensuring that the subsequent electrophilic quench proceeds with high stereochemical fidelity.[7][8]

Experimental Protocol 1: Kinetic Resolution of N-Boc-2-(tert-Butyl)indoline

This protocol is adapted from established methods for the kinetic resolution of 2-arylindolines.[7][8]

Materials:

-

Racemic N-Boc-2-(tert-butyl)indoline (1.0 equiv)

-

(+)-Sparteine (1.3 equiv)

-

n-Butyllithium (1.0 equiv, solution in hexanes)

-

Electrophile (e.g., Methyl iodide, 1.5 equiv)

-

Anhydrous Toluene

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Setup: To an oven-dried, three-necked flask under an argon atmosphere, add anhydrous toluene. Cool the flask to -78 °C in a dry ice/acetone bath.

-

Chiral Base Formation: Add (+)-sparteine (1.3 equiv) to the cold toluene. Slowly add n-butyllithium (1.0 equiv) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes.

-

Substrate Addition: In a separate flask, dissolve racemic N-Boc-2-(tert-butyl)indoline (1.0 equiv) in anhydrous toluene. Add this solution dropwise to the chiral base mixture at -78 °C.

-

Deprotonation: Stir the reaction mixture at -78 °C. The optimal reaction time should be determined by monitoring the conversion (e.g., via TLC or LC-MS). For high selectivity, the reaction is typically stopped at around 50-60% conversion.[7]

-

Electrophilic Quench: Add the electrophile (e.g., methyl iodide, 1.5 equiv) to the reaction mixture at -78 °C and stir for 1-2 hours.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the organic layer. Wash the organic layer with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue using flash column chromatography to separate the enantioenriched, unreacted starting material from the newly formed 2,2-disubstituted product.

-

Analysis: Determine the enantiomeric excess (ee) of the recovered starting material and the diastereomeric ratio of the product using chiral HPLC.

Visualization of the Kinetic Resolution Process

Caption: Workflow for a typical kinetic resolution experiment.

Core Application: Precursor for Spiroindoline Scaffolds

The 2-(tert-Butyl)indoline framework can also be a precursor for creating complex spirocyclic systems, which are of significant interest in drug discovery due to their rigid, three-dimensional structures. Palladium-catalyzed reactions are particularly effective for this purpose.

For instance, a palladium-catalyzed intermolecular C(sp³)-H amination can be used to construct spiro[indoline-2,3'-diaziridin]-2-ones.[9] While the specific example uses a 3,3-dimethylindoline precursor, the principle is directly applicable. The tert-butyl group at C2 would similarly facilitate the formation of a spirocyclic system at that position.

Experimental Protocol 2: Palladium-Catalyzed Synthesis of a Spiroindoline

This generalized protocol is based on the synthesis of spiro[indoline-2,3'-diaziridin]-2-ones.[9]

Materials:

-

1-(tert-Butyl)-2-iodobenzene derivative (starting material for the indoline precursor, 1.0 equiv)

-

Diaziridinone (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

-

Silver carbonate (Ag₂CO₃, 2.0 equiv)

-

1,2-Dichloroethane (DCE)

-

Nitrogen or Argon atmosphere

Procedure:

-

Setup: In a glovebox, combine the 1-(tert-butyl)-2-iodobenzene derivative (1.0 equiv), the diaziridinone (1.5 equiv), Pd(OAc)₂ (0.10 equiv), and Ag₂CO₃ (2.0 equiv) in a dry reaction tube.

-

Solvent Addition: Add anhydrous DCE to the tube and seal it securely.

-

Reaction: Remove the reaction tube from the glovebox and place it in a pre-heated oil bath at 100 °C. Stir the mixture vigorously for 24 hours.

-